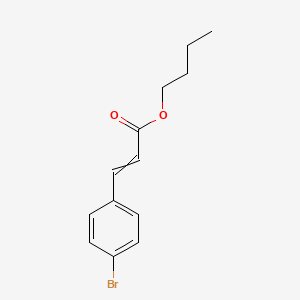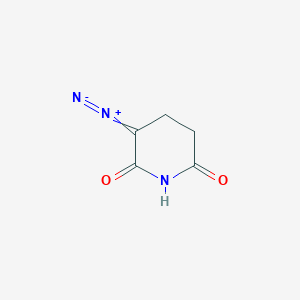
3-Diazonio-6-oxo-1,4,5,6-tetrahydropyridin-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Diazonio-6-oxo-1,4,5,6-tetrahydropyridin-2-olate is a heterocyclic compound with notable interest in various scientific fields It is characterized by its unique structure, which includes a diazonium group and a tetrahydropyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diazonio-6-oxo-1,4,5,6-tetrahydropyridin-2-olate can be achieved through various methods. One common approach involves the Michael reaction of 1-cyanoacetyl-3,5-dimethylpyrazole with 3-(2-chlorophenyl)-2-cyanoacrylamide under mild conditions . This method yields the compound as a mixture of cis and trans diastereomers.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Michael reaction conditions to achieve higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Diazonio-6-oxo-1,4,5,6-tetrahydropyridin-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Diazonio-6-oxo-1,4,5,6-tetrahydropyridin-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Diazonio-6-oxo-1,4,5,6-tetrahydropyridin-2-olate involves its interaction with molecular targets and pathways. The diazonium group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biological pathways and processes, making the compound useful for studying and manipulating biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-aryl-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-olate
- Diethyl 6-amino-1,4-diaryl-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxylates
- Sodium 3-(methoxycarbonyl)-4-oxo-1,4,5,6-tetrahydropyridin-2-olate
Uniqueness
3-Diazonio-6-oxo-1,4,5,6-tetrahydropyridin-2-olate is unique due to its diazonium group, which imparts distinct chemical reactivity and potential applications. This sets it apart from other similar compounds that may lack this functional group or have different substituents.
Eigenschaften
CAS-Nummer |
138647-91-3 |
|---|---|
Molekularformel |
C5H5N3O2 |
Molekulargewicht |
139.11 g/mol |
IUPAC-Name |
3-diazopiperidine-2,6-dione |
InChI |
InChI=1S/C5H5N3O2/c6-8-3-1-2-4(9)7-5(3)10/h1-2H2,(H,7,9,10) |
InChI-Schlüssel |
AXPZVMOYJPRJAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



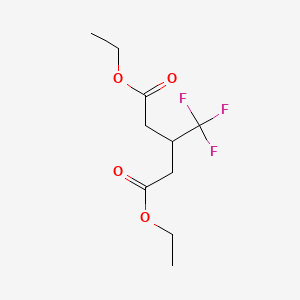


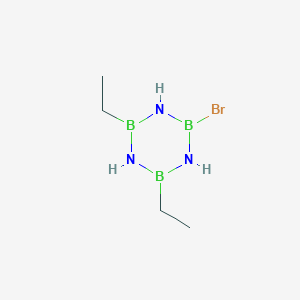
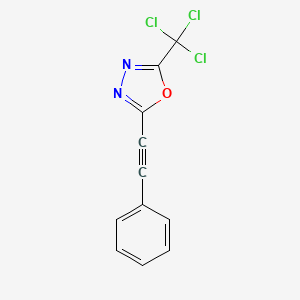
![4H-1-Benzopyran-4-one, 3-[[(4-bromophenyl)imino]methyl]-](/img/structure/B14282273.png)
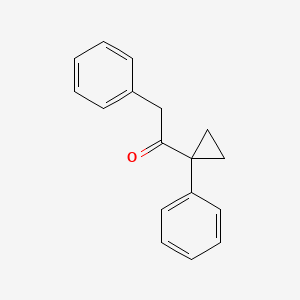
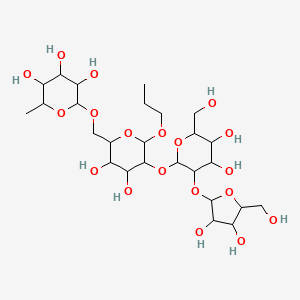
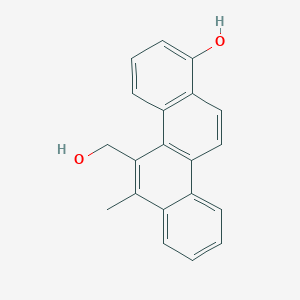
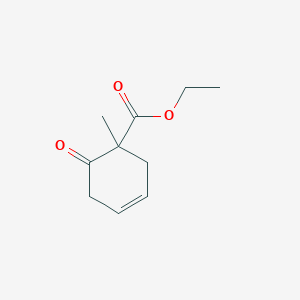
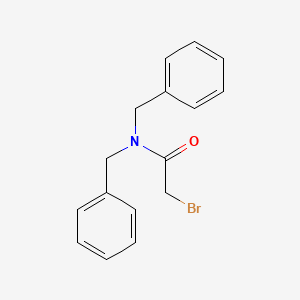
![Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate](/img/structure/B14282309.png)
